(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Catalog No.
S6505599
CAS No.
2757961-50-3
M.F
C9H10BrN3
M. Wt
240.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-...

CAS Number

2757961-50-3

Product Name

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

IUPAC Name

(1S)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

InChI

InChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1

InChI Key

XIZOIMRPNXZUPS-LURJTMIESA-N

Canonical SMILES

CC(C1=CN2C=C(C=CC2=N1)Br)N

Isomeric SMILES

C[C@@H](C1=CN2C=C(C=CC2=N1)Br)N

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 2757961-50-3) is a highly specialized chiral building block featuring the privileged imidazo[1,2-a]pyridine core, a structural motif prevalent in kinase inhibitors, GPCR ligands, and GABA-A modulators [1]. This specific compound integrates a 6-bromo substituent—an optimal vector for transition-metal-catalyzed cross-coupling—with a pre-installed (1S)-chiral primary amine at the 2-position, enabling immediate downstream amidation or reductive amination. For procurement teams and synthetic chemists, sourcing this enantiopure intermediate directly eliminates the need for early-stage chiral resolution, streamlining the synthesis of complex pharmaceutical libraries and ensuring high atom economy in advanced lead compound development [2].

Research Fit

Workflow Chiral structure-activity relationship (SAR) studies
Selection Context Defined (S)-enantiomer scaffold with brominated handle
Use Context Enantioselective probe development and Pd-catalyzed couplings

Substituting this compound with its racemic mixture or non-halogenated analogs drastically reduces synthetic efficiency and increases downstream processing costs. Utilizing the racemate necessitates late-stage chiral separation (e.g., via preparative SFC or diastereomeric salt resolution), which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and introduces significant solvent and time penalties [1]. Furthermore, substituting the 6-bromo derivative with a 6-chloro analog typically requires more expensive palladium ligands and extended thermal conditions to achieve comparable cross-coupling conversions, risking the degradation of sensitive functional groups [2]. Thus, procuring the exact (1S)-6-bromo configuration is critical for maintaining high-yielding, scalable, and stereospecific synthetic routes.

Substitution Risk

Chiral identity Racemic or achiral analogs (e.g., CAS 1017181-08-6) lack the defined (S)-stereocenter, which may shift target engagement context and confound enantiomer-specific SAR interpretation.
Regioisomer position Alternative substitution patterns (e.g., CAS 1176119-76-8) alter the spatial vector of the amine and halogen, which may impact binding pocket fit and limits direct replacement in SAR campaigns.
Purity grade Lower-grade alternatives may introduce undefined stereochemical or chemical impurities, potentially invalidating assay-response interpretation and requiring explicit lot-to-lot validation.

Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro Analogs

The 6-bromoimidazo[1,2-a]pyridine scaffold demonstrates superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its 6-chloro counterpart. Under standardized microwave-assisted conditions using Pd(PPh3)4, the 6-bromo derivative achieves >85% yield in 20 minutes. In contrast, the 6-chloro analog requires extended reaction times (over 75 minutes) and often results in incomplete conversion or lower yields (approximately 45-82% depending on the exact catalyst system) [1].

Evidence DimensionSuzuki cross-coupling yield and reaction time
Target Compound Data6-bromo analog: >85% yield in 20 min
Comparator Or Baseline6-chloro analog: 45-82% yield in 75+ min
Quantified DifferenceApproximately 4x faster reaction time with higher conversion efficiency
ConditionsMicrowave irradiation, Pd(PPh3)4 or Pd(OAc)2/PPh3, arylboronic acid

Selecting the 6-bromo derivative reduces catalyst loading requirements, shortens cycle times, and improves overall process yields during late-stage API functionalization.

Stereochemical Purity
Data to verify
Defined (S)-enantiomer vs. racemic/achiral mixture (CAS 1017181-08-6). Commercial purity 98%.
Isomer identity
Supports enantiomer-attribution review and chiral reference-standard workflow context.
Supplier specification; independent chiral assay validation recommended.

Downstream Yield Preservation: Enantiopure (1S) vs. Racemate

Procuring the pre-resolved (1S)-enantiomer directly bypasses the severe yield penalties associated with late-stage chiral resolution. When starting from a racemic 1-aminoethyl building block, downstream separation via preparative chiral chromatography inherently limits the maximum theoretical yield of the target enantiomer to 50%, with practical recoveries often falling between 35-40% due to mass loss during purification . By utilizing the enantiopure (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, the synthetic route maintains a 100% theoretical throughput for the chiral center, effectively doubling the material efficiency of all subsequent synthetic steps [1].

Evidence DimensionMaximum theoretical yield of chiral target
Target Compound Data(1S)-enantiomer: 100% throughput retention
Comparator Or BaselineRacemic mixture: <50% throughput retention (typically 35-40% practical recovery)
Quantified Difference>2x improvement in downstream material efficiency
ConditionsMulti-step API synthesis requiring a specific enantiomer

Eliminating downstream chiral resolution halves the required raw material input and drastically reduces solvent consumption and waste generation.

Physicochemical Profile
Class-level inference
Predicted LogP 2.1165, TPSA 43.32 Ų vs. parent scaffold (LogP 2.0968, TPSA 17.3 Ų).
Δ LogP +0.0197
Supports in vitro assay design review and solubility screening context.
Computed values; experimental validation is necessary.

Scaffold Functionalization: 2-Position vs. 3-Position Substitution

The placement of the chiral aminoethyl group at the 2-position of the imidazo[1,2-a]pyridine core provides a distinct spatial vector compared to the more common 3-position analogs. Functionalization at the 3-position often involves direct C-H activation or electrophilic substitution, which can be sterically hindered by adjacent substituents [1]. The pre-installed 2-position amine allows for unhindered derivatization (e.g., amidation) while leaving the 3-position open for potential late-stage C-H functionalization (such as nitrosylation or arylation) [2]. This specific substitution pattern is critical for accessing unique chemical space in structure-activity relationship (SAR) campaigns.

Evidence DimensionSynthetic flexibility and SAR vector orientation
Target Compound Data2-substituted amine: Unhindered amidation with open C3 for late-stage functionalization
Comparator Or Baseline3-substituted analogs: Sterically encumbered, blocks C3 functionalization
Quantified DifferenceEnables orthogonal functionalization at both C2 (via amine) and C3 (via C-H activation)
ConditionsLibrary generation and late-stage diversification

Procuring the 2-substituted isomer allows medicinal chemists to explore distinct binding pocket interactions that are inaccessible with 3-substituted benchmarks.

Regioisomeric Specificity
Class-level inference
Bromine at C6, ethanamine at C2 vs. regionisomer CAS 1176119-76-8 (substitution at C3).
Spatial vector shift
Supports well-controlled SAR campaign context; purchasing the incorrect regionisomer would lead to invalid binding conclusions.
Structural analysis context; experimental target engagement review required.

Late-Stage Diversification in Kinase Inhibitor Discovery

The 6-bromo group serves as an ideal handle for parallel Suzuki-Miyaura or Buchwald-Hartwig couplings. Procurement of this specific building block allows medicinal chemistry teams to rapidly generate libraries of 6-aryl or 6-heteroaryl imidazo[1,2-a]pyridine derivatives, which are highly sought after in the development of novel kinase inhibitors (e.g., PI3K inhibitors) [1].

Synthesis of Chiral Peptidomimetics

The pre-installed (1S)-amine provides a reliable attachment point for coupling with natural or unnatural amino acids. This enables the construction of conformationally restricted β-strand peptidomimetics, where the imidazo[1,2-a]pyridine core acts as a rigid scaffold to mimic peptide secondary structures in protein-protein interaction (PPI) inhibitors [2].

Scale-Up Manufacturing of API Intermediates

For process chemistry, starting with the enantiopure (1S)-isomer avoids the severe cost and yield penalties of late-stage chiral chromatography. The robust reactivity of the 6-bromo substituent under mild catalytic conditions ensures high-yielding, reproducible batches during the scale-up of advanced pharmaceutical intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral SAR Scaffold
Enantiomeric identity and purity
Chiral HPLC or SFC method verification to confirm batch consistency
Pharmaceutical Intermediate
Bromine cross-coupling handle
Pd-catalyzed reaction feasibility and scalable synthetic route review
Enantioselective Probe Development
Stereochemical control context
Enantiomer-attribution review and assay-response interpretation

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.00581 g/mol

Monoisotopic Mass

239.00581 g/mol

Heavy Atom Count

13

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